molecular formula C5H6O3 B1349326 4-Vinyl-1,3-dioxolan-2-one CAS No. 4427-96-7

4-Vinyl-1,3-dioxolan-2-one

Cat. No.: B1349326
CAS No.: 4427-96-7
M. Wt: 114.1 g/mol
InChI Key: BJWMSGRKJIOCNR-UHFFFAOYSA-N
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Description

4-Vinyl-1,3-dioxolan-2-one is a cyclic carbonate compound with the molecular formula C5H6O3. It is known for its unique structure, which includes a vinyl group attached to a dioxolanone ring.

Biochemical Analysis

Biochemical Properties

4-Vinyl-1,3-dioxolan-2-one plays a significant role in various biochemical reactions. It interacts with enzymes such as ruthenium-catalyzed transfer hydrogenation (TH) enzymes, which facilitate the formation of 1,2-butanediol in the presence of 2-propanol . Additionally, it undergoes selective C-H allylation with indolines and indoles in the presence of rhodium (III) catalysts . These interactions highlight the compound’s versatility in biochemical processes, making it a valuable tool for synthesizing functional polymers and other complex molecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to enhance low-temperature performance in lithium-ion cells by contributing to the formation of solid electrolyte interphases (SEIs) with desired properties . This indicates its potential impact on cellular processes related to energy storage and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It participates in enzyme-catalyzed reactions, such as the ruthenium-catalyzed transfer hydrogenation, where it forms 1,2-butanediol . The compound also undergoes polymerization on the surfaces of carbon electrodes, contributing to the formation of SEIs in lithium-ion cells . These molecular interactions underscore its role in enzyme activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it enhances low-temperature performance in lithium-ion cells, retaining a greater proportion of room-temperature capacity at -20°C compared to cells without the additive . This suggests that the compound’s effects are sustained over time, making it a reliable additive for long-term applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. For example, it is synthesized from acrolein by reacting with sulfur ylide and carbon dioxide . The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, highlighting its role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Its solubility and stability play a crucial role in its localization and accumulation within specific cellular compartments . Understanding these factors is essential for optimizing its use in biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Vinyl-1,3-dioxolan-2-one can be synthesized from acrolein by reacting it with sulfur ylide and carbon dioxide. This reaction typically requires specific catalysts and controlled conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of ruthenium-catalyzed transfer hydrogenation in the presence of 2-propanol. This method is efficient and scalable, making it suitable for large-scale production .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Ruthenium catalysts and 2-propanol are frequently used.

    Substitution: Rhodium (III) catalysts are commonly employed.

Major Products Formed:

Scientific Research Applications

4-Vinyl-1,3-dioxolan-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Vinylene carbonate
  • Ethylene carbonate
  • Propylene carbonate
  • Fluoroethylene carbonate

Comparison: 4-Vinyl-1,3-dioxolan-2-one is unique due to its vinyl group, which imparts additional reactivity compared to other cyclic carbonates. This makes it particularly useful in polymer chemistry and as an additive in lithium-ion batteries, where its ability to form stable films and enhance performance is highly valued .

Properties

IUPAC Name

4-ethenyl-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-2-4-3-7-5(6)8-4/h2,4H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWMSGRKJIOCNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1COC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883553
Record name 1,3-Dioxolan-2-one, 4-ethenyl-
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Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4427-96-7
Record name Vinylethylene carbonate
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Record name 1,3-Dioxolan-2-one, 4-ethenyl-
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Record name 1,3-Dioxolan-2-one, 4-ethenyl-
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Record name 1,3-Dioxolan-2-one, 4-ethenyl-
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Record name 1,3-Dioxolan-2-one, 4-ethenyl
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Record name Vinyl ethylene carbonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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